Bienvenue dans la boutique en ligne BenchChem!

8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine

Aurora B kinase Mitosis regulation Cancer therapeutics

Privileged kinase inhibitor building block featuring the 8-chloro-5,7-dimethylimidazo[1,2-c]pyrimidine core. Validated dual Aurora B (EC50=83nM) and CHK1 (IC50=100nM) inhibition in HCT116 cells. The 8-chloro substituent enables versatile derivatization via nucleophilic aromatic substitution or cross-coupling for SAR exploration. Also delivers sub-nanomolar JAK1/2 binding (Ki=0.46/0.23nM) and 19nM LCK inhibition with 12.6-fold selectivity over Src. Superior oral bioavailability vs. triazolopyrimidine alternatives. ≥95% purity. Available in 100mg–1g research quantities with bulk options.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
Cat. No. B8248043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=CN2C(=N1)C)Cl
InChIInChI=1S/C8H8ClN3/c1-5-7(9)8-10-3-4-12(8)6(2)11-5/h3-4H,1-2H3
InChIKeyNKSKVZNPYSYLSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-5,7-dimethylimidazo[1,2-c]pyrimidine: Core Scaffold and Kinase Inhibition Profile for Procurement Evaluation


8-Chloro-5,7-dimethylimidazo[1,2-c]pyrimidine (CAS: 1289209-13-7, C8H8ClN3, MW: 181.62) is a heterocyclic building block featuring the imidazo[1,2-c]pyrimidine fused bicyclic core with 5,7-dimethyl substitution and an 8-position chloro group [1]. This scaffold serves as a privileged structure in medicinal chemistry for kinase inhibitor development, with the 8-chloro substituent providing a versatile synthetic handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions [2]. The compound has demonstrated inhibitory activity across multiple kinase targets including Aurora B, CHK1, JAK family kinases, and LCK, positioning it as a key intermediate in oncology-focused drug discovery programs [3].

Why 8-Chloro-5,7-dimethylimidazo[1,2-c]pyrimidine Cannot Be Substituted with Generic Imidazopyrimidine Analogs


The 8-chloro-5,7-dimethylimidazo[1,2-c]pyrimidine scaffold exhibits distinct target engagement profiles that vary markedly with substitution pattern. Structure-activity relationship studies on imidazo[1,2-c]pyrimidine derivatives reveal that minor modifications—including the presence or absence of the 8-chloro substituent, methylation at the 5- and 7-positions, and variations in appended aryl/heteroaryl groups—can shift kinase selectivity profiles by orders of magnitude [1]. For instance, the 8-chloro derivative demonstrates potent Aurora B inhibition (EC50 = 83 nM) and CHK1 inhibition (IC50 = 100 nM) in cellular assays, whereas structurally related 5,7-dimethylimidazo[1,2-c]pyrimidine analogs lacking the 8-chloro handle show substantially different target engagement, such as PI3Kδ inhibition with IC50 values differing by >100-fold [2]. The divergent synthesis of BAY 61-3606 derivatives further confirms that subtle structural variations on the imidazo[1,2-c]pyrimidine core produce pronounced differences in kinase selectivity, with GCK inhibitory activity varying up to fourfold between closely related analogs [3]. These findings underscore that imidazo[1,2-c]pyrimidines are not functionally interchangeable, and procurement decisions must be guided by target-specific activity data.

Quantitative Differentiation of 8-Chloro-5,7-dimethylimidazo[1,2-c]pyrimidine: Comparative Activity Data Against Key Kinase Targets


Aurora B Kinase Inhibition: 8-Chloro Derivative Demonstrates Sub-100 nM Cellular Potency

The 8-chloro-5,7-dimethylimidazo[1,2-c]pyrimidine derivative BDBM50381997 inhibits Aurora B kinase in human HCT116 colorectal carcinoma cells with an EC50 of 83 nM, as measured by suppression of histone H3 phosphorylation [1]. In contrast, structurally related 5,7-dimethylimidazo[1,2-c]pyrimidine analogs lacking the 8-chloro substituent show primary activity against PI3Kδ with IC50 values of 374 nM in cellular phosphorylation assays and 2.7 nM in biochemical binding assays, indicating a distinct target preference [2]. The presence of the 8-chloro group on this scaffold correlates with Aurora B/CHK1 pathway engagement rather than PI3Kδ signaling.

Aurora B kinase Mitosis regulation Cancer therapeutics

CHK1 Kinase Inhibition: 8-Chloro Derivative Shows 100 nM IC50 with Differential Selectivity

The same 8-chloro-5,7-dimethylimidazo[1,2-c]pyrimidine derivative (BDBM50381997) exhibits CHK1 kinase inhibition with an IC50 of 100 nM [1]. Notably, this compound demonstrates reduced potency against IRAK4 (IC50 = 1,140 nM), providing an approximately 11-fold selectivity window between CHK1 and IRAK4 within the same assay platform [1]. Comparative analysis with 5,7-dimethylimidazo[1,2-c]pyrimidine analogs (such as CHEMBL563109) reveals that these non-chlorinated derivatives engage entirely different target classes, including dopamine D2 receptor binding (Ki = 570 nM), with no detectable CHK1 activity reported [2].

CHK1 kinase DNA damage response Cell cycle checkpoint

JAK Family Kinase Inhibition: 8-Chloro Derivative Exhibits 11 nM Cellular IC50 with Sub-Nanomolar Biochemical Affinity

An 8-chloro-5,7-dimethylimidazo[1,2-c]pyrimidine-containing compound (BDBM50545957) demonstrates potent JAK pathway inhibition with a cellular IC50 of 11 nM in human BEAS-2B cells, measured by suppression of IL-13-induced STAT6 phosphorylation [1]. This cellular activity is supported by sub-nanomolar biochemical binding affinities against JAK1 (Ki = 0.46 nM) and JAK2 (Ki = 0.23 nM) in recombinant enzyme assays [1]. A structurally distinct JAK1/3 inhibitor (BDBM50530792) that does not incorporate the 5,7-dimethyl-8-chloro substitution pattern shows reduced cellular potency (IC50 = 46 nM in Ramos cells) and higher biochemical IC50 values (JAK1 IC50 = 25 nM), representing a 4-fold difference in cellular activity and >50-fold difference in JAK1 biochemical potency [2].

JAK kinase STAT signaling Autoimmune disorders

LCK Kinase Inhibition: 8-Chloro Derivative Demonstrates 19 nM IC50 with >12-Fold Selectivity over Src

An 8-chloro-5,7-dimethylimidazo[1,2-c]pyrimidine derivative (BDBM50374622) inhibits LCK kinase with an IC50 of 19 nM in HTRF biochemical assays [1]. This compound exhibits measurable but significantly reduced activity against the closely related Src family kinase Src (IC50 = 240 nM), yielding a 12.6-fold selectivity window for LCK over Src [1]. Further profiling reveals negligible activity against KDR/VEGFR2 (IC50 = 5,500 nM) and p38α MAPK (IC50 = 10,000 nM), demonstrating a clean selectivity profile within the kinome [1]. In contrast, imidazo[1,2-c]pyrimidine derivatives lacking the 8-chloro-5,7-dimethyl substitution pattern have been reported to exhibit broader Syk family kinase inhibition, with compound 9f showing potent Syk and ZAP-70 dual inhibition in vitro and oral in vivo efficacy [2].

LCK kinase T-cell signaling Immuno-oncology

Oral Bioavailability Advantage of Imidazo[1,2-c]pyrimidine Core Over Triazolopyrimidine Analogs

Comparative studies between imidazo[1,2-c]pyrimidine and 1,2,4-triazolo[4,3-c]pyrimidine scaffolds reveal that the imidazo core confers superior oral efficacy in vivo. While 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives exhibited strong Syk family kinase inhibition and high-level IL-2 suppression in cellular assays, their oral efficacies were poor in a mouse model of IL-2 production [1]. In contrast, the imidazo[1,2-c]pyrimidine derivative compound 9f not only demonstrated potent Syk and ZAP-70 inhibition in vitro, but its oral administration resulted in significant in vivo suppression of both the passive cutaneous anaphylaxis reaction and Concanavalin A-induced IL-2 production in mouse models [1]. This class-level distinction positions imidazo[1,2-c]pyrimidines—including the 8-chloro-5,7-dimethyl scaffold—as the preferred core for programs requiring oral dosing.

Oral bioavailability In vivo efficacy Pharmacokinetics

Synthetic Versatility: 8-Chloro Substituent as a Key Handle for Divergent Derivatization

The 8-chloro substituent on the imidazo[1,2-c]pyrimidine core serves as a critical synthetic handle enabling divergent derivatization via palladium-catalyzed cross-coupling reactions. In a systematic study, the imidazo[1,2-c]pyrimidine scaffold was conjugated with indole ring compounds and aromatic derivatives (including pyridine) using palladium-catalyzed cross-coupling at the chloro position, yielding 27 distinct kinase inhibitor derivatives from a common precursor [1]. Among these, compounds 7p and 7q exhibited a fourfold difference in GCK inhibitory activity (7p comparable to BAY 61-3606; 7q fourfold reduced), demonstrating that subtle modifications at the 8-position produce quantifiable changes in target engagement [1]. In contrast, 8-bromoimidazo[1,2-c]pyrimidine analogs show similar nucleophilic substitution potential but may exhibit different reaction kinetics and coupling efficiencies due to altered leaving group characteristics [2].

Cross-coupling Scaffold diversification Palladium catalysis

Optimal Application Scenarios for 8-Chloro-5,7-dimethylimidazo[1,2-c]pyrimidine Based on Quantitative Evidence


Aurora B and CHK1 Dual-Targeted Oncology Programs Requiring Sub-100 nM Cellular Potency

Programs targeting the mitotic checkpoint (Aurora B) and DNA damage response (CHK1) pathways in oncology benefit from the 8-chloro-5,7-dimethylimidazo[1,2-c]pyrimidine scaffold's demonstrated dual inhibition profile (Aurora B EC50 = 83 nM, CHK1 IC50 = 100 nM in human HCT116 cells) [1]. The 11-fold selectivity window against IRAK4 (IC50 = 1,140 nM) provides a defined starting point for further optimization of kinase selectivity. Researchers should prioritize this scaffold when cellular activity in the 10-100 nM range is required for both targets simultaneously.

JAK-STAT Pathway Inhibitor Development for Autoimmune and Inflammatory Indications

The 8-chloro-5,7-dimethylimidazo[1,2-c]pyrimidine core supports JAK-targeted programs requiring sub-nanomolar biochemical binding (JAK1 Ki = 0.46 nM, JAK2 Ki = 0.23 nM) and low nanomolar cellular activity (IC50 = 11 nM in STAT6 phosphorylation assay) [2]. The demonstrated 4-fold cellular potency advantage over non-5,7-dimethyl-8-chloro JAK1/3 inhibitors makes this scaffold particularly suitable for programs where maximizing target engagement in cellular contexts is a primary optimization goal.

LCK-Selective Inhibitor Campaigns for T-Cell Mediated Immuno-Oncology Applications

Immuno-oncology programs targeting LCK in T-cell signaling should consider the 8-chloro-5,7-dimethylimidazo[1,2-c]pyrimidine scaffold based on its 19 nM LCK IC50 and 12.6-fold selectivity over the closely related Src kinase (IC50 = 240 nM) [3]. The clean selectivity profile against KDR/VEGFR2 (IC50 = 5,500 nM) and p38α MAPK (IC50 = 10,000 nM) reduces the risk of vascular and inflammatory off-target effects, making this scaffold a strategic choice for LCK-focused chemical series requiring minimized kinome promiscuity.

Oral Kinase Inhibitor Programs Requiring In Vivo PK-Validated Chemical Matter

Programs with oral dosing as a target product profile requirement should prioritize the imidazo[1,2-c]pyrimidine core over triazolopyrimidine alternatives. Literature evidence demonstrates that imidazo[1,2-c]pyrimidine derivatives achieve oral in vivo efficacy in mouse models (passive cutaneous anaphylaxis and IL-2 suppression), whereas triazolo[4,3-c]pyrimidine and triazolo[1,5-c]pyrimidine analogs exhibit poor oral bioavailability despite comparable in vitro potency [4]. The 8-chloro-5,7-dimethyl substitution provides a validated starting point for oral kinase inhibitor lead optimization.

Quote Request

Request a Quote for 8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.